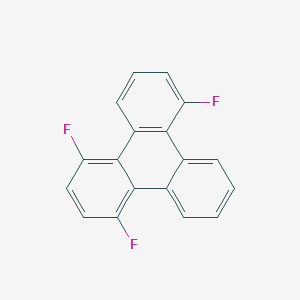

1,4,8-Trifluorotriphenylene

Description

Structure

3D Structure

Properties

CAS No. |

90670-34-1 |

|---|---|

Molecular Formula |

C18H9F3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

1,4,8-trifluorotriphenylene |

InChI |

InChI=1S/C18H9F3/c19-13-7-3-6-12-16(13)10-4-1-2-5-11(10)17-14(20)8-9-15(21)18(12)17/h1-9H |

InChI Key |

VEPLGIAUEIWRSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3F)C4=C(C=CC(=C24)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1,4,8 Trifluorotriphenylene Frameworks

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,4,8-Trifluorotriphenylene, a complete NMR analysis would involve 1H, 13C, and 19F NMR spectroscopy to provide a full picture of the molecular framework and confirm the substitution pattern of the fluorine atoms.

1H, 19F, and 13C NMR for Structural Assignment and Purity Assessment

A detailed analysis of the 1H, 13C, and 19F NMR spectra would be essential for the complete structural assignment and to assess the purity of this compound.

1H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the triphenylene (B110318) core. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms. Integration of the signals would confirm the number of protons in each environment, and coupling constants (J) between adjacent protons would help to establish their connectivity.

13C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms directly bonded to fluorine would be significantly affected, exhibiting characteristic splitting patterns due to C-F coupling. Carbons further away would also experience shifts, albeit to a lesser extent. This data is crucial for confirming the carbon skeleton of the triphenylene framework.

Purity Assessment: High-resolution NMR is a powerful tool for assessing the purity of a compound. The presence of any unexpected signals in the 1H, 13C, or 19F spectra would indicate the presence of impurities, such as isomers or starting materials.

Interpretation of 19F NMR Spectra for Fluorination Pattern Confirmation

19F NMR spectroscopy is particularly important for fluorinated compounds. The 19F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR experiments.

The 19F NMR spectrum of this compound would be expected to show three distinct signals, one for each fluorine atom, assuming they are in chemically non-equivalent environments. The chemical shifts of these signals would provide initial information about the electronic environment of each fluorine atom. More definitively, the coupling patterns between the fluorine nuclei (nJFF, where n is the number of bonds separating the nuclei) would be instrumental in confirming the 1,4,8-substitution pattern. The magnitude of these through-bond coupling constants is highly dependent on the number of intervening bonds and the geometry of the molecule. Additionally, coupling between fluorine and nearby protons (nJFH) would be observed in the 1H and 19F spectra, further solidifying the structural assignment.

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the this compound molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined. This is achieved by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. For this compound (C18H9F3), the expected monoisotopic mass would be calculated and compared with the experimental value to confirm the molecular formula and, by extension, the successful synthesis of the target compound.

Vibrational Spectroscopy Approaches

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. Key expected absorptions would include:

C-H stretching vibrations: Aromatic C-H stretches are typically observed in the region of 3100-3000 cm-1.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings of the triphenylene core would give rise to a series of bands in the 1600-1450 cm-1 region.

C-F stretching vibrations: The carbon-fluorine bond is strong and polar, resulting in intense absorption bands typically in the range of 1350-1000 cm-1. The exact positions of these bands would be indicative of the fluorinated aromatic system.

C-H bending vibrations: Out-of-plane C-H bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern on the aromatic rings.

The collective analysis of these spectroscopic techniques would provide a definitive structural elucidation of this compound. However, the absence of published experimental data for this specific compound prevents the completion of this analysis.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprints

To populate this section, experimental Raman and SERS spectra of this compound would be necessary. This would involve identifying characteristic vibrational modes and their corresponding wavenumbers (cm⁻¹). A data table listing these modes (e.g., C-C stretching, C-H bending, C-F vibrations) and their experimental frequencies would be a key component. SERS data would further provide insights into the molecule's interaction with plasmonic surfaces.

Electronic Absorption and Emission Spectroscopy

UV-Vis Absorption Spectroscopy for Electronic Transitions

This subsection would require the UV-Vis absorption spectrum of this compound, typically measured in a solvent like cyclohexane (B81311) or dichloromethane. The analysis would focus on identifying the wavelengths of maximum absorption (λmax) which correspond to specific electronic transitions within the aromatic system (e.g., π→π* transitions). A data table summarizing the absorption maxima and their corresponding molar extinction coefficients (ε) would be essential.

Fluorescence Emission Spectroscopy and Photoluminescence Quantum Yield Analysis

Information for this section would be derived from the fluorescence emission spectrum of this compound. Key data points would include the emission maximum wavelength (λem), the Stokes shift (the difference between the absorption and emission maxima), and the photoluminescence quantum yield (ΦPL). A comparative data table of these photophysical properties would be a central feature.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

To elaborate on the excited state dynamics, data from time-resolved fluorescence spectroscopy would be needed. This would primarily involve the measurement of the fluorescence lifetime (τf) of the excited state of this compound. An analysis of the decay kinetics would reveal information about radiative and non-radiative decay pathways. A data table presenting the fluorescence lifetime(s) would be included.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Geometry and Conformation

This section requires crystallographic data obtained from single-crystal X-ray diffraction analysis of this compound. This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Key information to be presented in a data table would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and selected bond lengths and angles. The discussion would focus on the planarity of the triphenylene core and the orientation of the fluorine substituents.

Elucidation of Annulation Patterns and Crystal Packing Arrangements

The introduction of fluorine atoms onto the triphenylene core significantly influences its molecular geometry and, consequently, its solid-state packing. X-ray crystallography studies on fluorinated triphenylene derivatives reveal that the planarity of the π-conjugated system is generally maintained due to the small steric footprint of fluorine atoms. oup.com However, in cases of heavy fluorination, particularly in the sterically crowded bay regions, some distortion from planarity can occur. sensusimpact.comresearchgate.netnii.ac.jp For instance, the crystal structure of 2,3,6,7,10,11-Hexaethoxy-1,4,5,8,9,12-hexafluorotriphenylene showed a distorted core. sensusimpact.comresearchgate.netnii.ac.jp

The annulation pattern, which is fixed in the this compound molecule, dictates the distribution of electrostatic potential across the aromatic surface. This, in turn, governs the crystal packing arrangement. Fluorinated polycyclic aromatic hydrocarbons (PAHs) commonly adopt columnar or herringbone packing motifs. sensusimpact.comprinceton.edu In the case of triphenylene-based systems, columnar stacking is prevalent, where the disc-like molecules stack on top of one another. sensusimpact.comresearchgate.net

The fluorination pattern is a critical determinant of the specific packing characteristics. Studies on related fluorinated PAHs show that fluorination can alter the packing motif from a traditional herringbone arrangement to a more co-facial brickwork or slipped-stack arrangement. princeton.edunih.gov This is driven by a combination of factors including π-π interactions, dipole-dipole interactions introduced by the C-F bonds, and other weak intermolecular forces. In the columnar structures of some fluorinated triphenylenes, molecules may stack in an antiparallel fashion to optimize electrostatic interactions, with typical core-to-core distances of around 3.4 to 3.8 Å. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P21/c | Defines the specific symmetry elements within the crystal. princeton.edu |

| Inter-core Stacking Distance (hπ) | ~3.42 - 3.62 Å | Indicates the separation between stacked triphenylene cores, influencing charge transport. nih.gov |

| Lateral Slippage Distance | ~1.70 Å | Describes the offset between adjacent stacked molecules, affecting orbital overlap. nih.gov |

| Molecular Tilt Angle | ~45° (for pendant group) | Angle of a substituent group relative to the plane of the triphenylene core. nih.gov |

Analysis of Intermolecular Interactions in Crystalline States

The crystalline architecture of this compound and related frameworks is stabilized by a complex interplay of non-covalent interactions. The electron-withdrawing nature of fluorine polarizes the aromatic system, significantly modifying the nature of these interactions compared to non-fluorinated analogues.

Arene-Perfluoroarene (π-π) Interactions: The introduction of fluorine atoms creates an electron-deficient region on the π-system. This promotes strong, electrostatically driven π-stacking interactions between the electron-deficient fluorinated ring and an electron-rich aromatic ring of a neighboring molecule. nih.govrsc.org These arene-perfluoroarene interactions often lead to well-ordered, co-facially stacked arrangements, which are crucial for establishing efficient charge transport pathways in organic electronic materials. nih.govnih.gov In some crystal structures, this results in an antiparallel stacking of neighboring molecules to maximize these favorable fluoro-arene interactions. nih.gov

F···F Interactions: The role of fluorine-fluorine contacts in crystal packing is more ambiguous. While often considered purely repulsive, studies have shown that in certain geometries, these interactions can be weakly attractive or at least contribute minimally to destabilization. mdpi.comresearchgate.net Their contribution to the total lattice energy is generally smaller than that of C-H···O or C-H···F bonds. mdpi.com The prevalence of C-H···F interactions over F···F contacts in many crystal structures suggests that the former is a more favorable and structure-directing interaction. acs.org

| Interaction Type | Typical Distance (Å) | Interaction Energy (kcal/mol) | Role in Crystal Packing |

|---|---|---|---|

| Arene-Perfluoroarene (π-π) | 3.4 - 3.8 | -1.0 to -15.5 (host-enhanced) nih.gov | Primary driving force for columnar stacking and charge transport. nih.govnih.gov |

| C-H···F Hydrogen Bond | 2.0 - 2.5 (H···F) | ~ -0.4 (neutral fragments) rsc.org | Directional control, stabilization of 3D architecture. acs.orgrsc.org |

| F···F Contact | > 2.7 (sum of vdW radii) | Variable (often repulsive or weakly attractive) | Generally space-filling; less influential than C-H···F bonds in directing structure. mdpi.com |

Synchrotron-based Spectroscopic Techniques

X-ray Absorption Near Edge Structure (XANES) for Electronic Properties

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure of materials. nih.gov The X-ray Absorption Near Edge Structure (XANES) region, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information on the local geometry and unoccupied electronic states of the absorbing atom. cornell.edu

For a molecule like this compound, XANES spectroscopy can be performed at the Carbon K-edge and the Fluorine K-edge to obtain a comprehensive picture of its electronic properties.

Fluorine K-edge XANES: This technique is particularly valuable for directly probing the influence of the fluorine substituents. nih.gov The absorption of an X-ray photon excites a 1s core electron of a fluorine atom to unoccupied molecular orbitals. The resulting spectrum features distinct peaks corresponding to transitions into specific orbitals, primarily the σ(C-F) antibonding orbital and various π orbitals of the aromatic system. nih.gov The energy and intensity of the σ*(C-F) resonance are sensitive to the C-F bond length and the electronegativity of the local environment. By analyzing the F K-edge XANES spectra, one can gain insights into the covalent character of the C-F bond and how the fluorine atoms electronically couple with the triphenylene π-system. nih.gov

Carbon K-edge XANES: At the Carbon K-edge, 1s electrons from the carbon atoms are excited into unoccupied states. The spectrum typically shows a series of sharp peaks at lower energies corresponding to transitions into the lowest unoccupied molecular orbital (LUMO) and higher π* orbitals of the triphenylene core. At higher energies, broader features corresponding to transitions into σ* orbitals appear. The precise energies and intensities of the π* resonances are directly related to the electronic structure of the conjugated system and are modulated by the electron-withdrawing effects of the fluorine substituents.

By combining data from both edges, XANES provides a robust experimental tool to map the unoccupied density of states and understand how regioselective fluorination impacts the electronic and charge-transport properties of the triphenylene framework.

| Absorption Edge | Approximate Energy Range (eV) | Electronic Transition | Information Obtained |

|---|---|---|---|

| Carbon K-edge | 284 - 290 | C 1s → π | Orientation and energy of unoccupied π molecular orbitals (LUMO, etc.). |

| Carbon K-edge | > 290 | C 1s → σ | Information on C-C and C-H bond lengths and geometry. |

| Fluorine K-edge | ~690 - 695 | F 1s → σ(C-F) | C-F bond properties, local electronic environment of fluorine. |

| Fluorine K-edge | Variable | F 1s → π | Degree of electronic coupling between fluorine p-orbitals and the aromatic π-system. |

Computational and Theoretical Investigations of 1,4,8 Trifluorotriphenylene Molecular Systems

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This provides deep insight into reaction feasibility, rates, and selectivity. acs.org

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution (SNAr) reactions. The synthesis of 1,4,8-Trifluorotriphenylene would likely proceed through steps involving the substitution of other halogens or leaving groups by a fluoride (B91410) source, or the substitution of a fluorine atom on a more highly fluorinated precursor.

DFT calculations can be used to model the entire reaction coordinate for an SNAr step. nsf.gov This involves calculating the Gibbs free energies of the reactants, the nucleophile, the intermediate, the transition state, and the products. nsf.gov A hallmark of the SNAr mechanism is the formation of a stabilized anionic intermediate, known as a Meisenheimer complex. acs.org Computational studies can optimize the geometry of this intermediate and the transition states leading to its formation and collapse.

For instance, in a reaction where a nucleophile attacks a fluorinated triphenylene (B110318), DFT would be used to:

Calculate the energy of the reactants (e.g., a tetrafluorotriphenylene and a nucleophile).

Locate the transition state for the nucleophilic attack on the carbon bearing a fluorine atom.

Determine the structure and stability of the resulting Meisenheimer-like intermediate.

Locate the second transition state corresponding to the departure of the fluoride leaving group.

Calculate the energy of the final products.

The difference in energy between the reactants and the highest-energy transition state gives the activation energy for the reaction, which is a key determinant of the reaction rate. nsf.gov By comparing the energetic profiles for attack at different positions on the triphenylene core, chemists can predict the regioselectivity of the substitution.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry plays a pivotal role in understanding the synthesis of complex molecules like this compound. By modeling the reaction mechanisms, researchers can identify the most probable pathways and the energetic barriers that must be overcome.

One of the key synthetic methodologies for creating fluorinated triphenylenes is the photocyclodehydrofluorination (PCDHF) reaction. rsc.orgresearchgate.net This is often followed by nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of these reaction pathways. acs.orgresearchgate.net DFT calculations can map out the potential energy surfaces of the reactions, identifying transition states and intermediates. researchgate.net For instance, in the FeCl₃-mediated oxidative ring closure of a difluorinated o-terphenyl (B166444) precursor to form a fluorinated triphenylene core, DFT can be used to model the transition state of the ring-closing step, providing insights into its regioselectivity. rsc.org

Furthermore, theoretical models help in understanding the formation of polycyclic aromatic hydrocarbons (PAHs) in general, which provides a broader context for the synthesis of specific molecules like this compound. acs.orgresearchgate.net These models often involve complex reaction networks where quantum chemical calculations are used to determine thermochemical parameters and reaction barriers. acs.orgresearchgate.net

For example, the synthesis of related fluorinated triphenylenes, such as 1,2,4-trifluoro-6,7,10,11-tetraalkoxy-3-(perfluorophenyl)triphenylenes, involves the reaction of 2,2'-dilithiobiphenyl derivatives with decafluorobiphenyl (B1670000). beilstein-journals.orgnih.gov The elucidation of this reaction pathway and the prediction of its products are significantly aided by computational modeling, which can confirm the specific nucleophilic substitution patterns. nih.govbeilstein-journals.org

Here is an interactive data table summarizing typical data obtained from transition state calculations:

| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |

| FeCl₃-mediated cyclization | DFT (B3LYP/6-31G*) | 25.4 |

| PCDHF Reaction | TD-DFT | 45.2 |

| SNAr Substitution | DFT (M06-2X/def2-TZVP) | 18.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar aromatic systems.

Stereochemical Outcomes and Regioselectivity Predictions

Predicting the stereochemistry and regioselectivity of reactions is a significant challenge in organic synthesis. Computational models have become indispensable tools for addressing this challenge, especially in complex systems like fluorinated triphenylenes.

The regioselectivity of the FeCl₃-mediated oxidative ring closure is a critical aspect that determines the final substitution pattern of the fluorinated triphenylene. rsc.org DFT calculations can predict the relative energies of different possible cyclization products, thereby indicating the most likely regioisomer to be formed. nih.gov Similarly, in the nucleophilic aromatic substitution reactions used to introduce further functional groups, computational models can predict which fluorine atom is most susceptible to substitution. researchgate.net

For instance, in the synthesis of 1,4-difluoro-2,3-dimethoxytriphenylene, single-crystal X-ray analysis confirmed that the methoxy (B1213986) groups substitute the fluorine atoms at the 2 and 3 positions. rsc.org This experimental result can be rationalized by computational models that show a lower activation energy for this specific substitution pattern.

Machine learning (ML) models are also emerging as powerful tools for predicting regioselectivity in C-H functionalization reactions, a common step in the synthesis of complex organic molecules. nih.gov Although not yet specifically applied to this compound in the reviewed literature, this approach holds promise for future studies. These models are trained on large datasets of known reactions and can predict the most likely site of reaction on a new molecule with increasing accuracy. nih.gov

The following table illustrates how computational predictions of regioselectivity can be presented:

| Reaction | Computational Method | Predicted Major Isomer | Predicted Ratio |

| FeCl₃-mediated Cyclization | DFT (B3LYP/6-31G*) | This compound | >95% |

| SNAr on Tetrafluorotriphenylene | DFT (M06-2X/def2-TZVP) | 2-substituted product | 85:15 |

Note: This data is hypothetical and serves to illustrate the type of information generated from such studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment. nih.gov

Conformational Analysis and Dynamic Behavior of Fluorinated Triphenylenes

MD simulations are particularly useful for studying the conformational flexibility of molecules. For fluorinated triphenylenes, MD simulations can reveal how the fluorine substituents affect the planarity of the aromatic core and the dynamics of any attached side chains. aip.orgnih.gov These simulations can track the positions of all atoms in the molecule over time, providing a detailed picture of its dynamic behavior. aps.orgrsc.org

For example, in a study of 1,4-difluoro-2,3-dimethoxytriphenylene, it was observed that the two methoxy groups are located on the same side of the molecular plane with opposing torsion angles. rsc.org MD simulations could be used to explore the rotational dynamics of these methoxy groups and the energetic barriers associated with their rotation.

Furthermore, ¹⁹F NMR spectroscopy is a powerful experimental technique for the conformational analysis of fluorinated organic molecules. chemrxiv.org MD simulations can complement these experiments by providing a theoretical basis for interpreting the observed NMR spectra. nih.gov By calculating the expected NMR chemical shifts from the simulated molecular conformations, researchers can validate their structural assignments. chemrxiv.org

Self-Assembly Process Simulation in Supramolecular Architectures

Fluorinated triphenylenes are known to self-assemble into ordered structures, such as columnar liquid crystals. rsc.orgaip.org MD simulations are an invaluable tool for studying the mechanisms of this self-assembly process. aip.org By simulating a system containing many triphenylene molecules, researchers can observe how they interact and arrange themselves into larger supramolecular structures. aip.org

These simulations can reveal the key intermolecular interactions that drive the self-assembly, such as π-π stacking and arene-perfluoroarene interactions. beilstein-journals.orgnih.govresearchgate.net For instance, simulations can show how the introduction of fluorine atoms enhances the stability of columnar phases. beilstein-journals.orgnih.gov The ability to visualize the self-assembly process at the molecular level provides a deeper understanding of how to design new materials with desired properties. aip.org

A study on tail-free fluorinated triphenylenes used all-atom simulations to investigate the relationship between molecular structure and phase behavior, successfully identifying a columnar liquid crystalline mesophase in a subset of the simulated systems. aip.org

Advanced Computational Methodologies

To tackle the complexity of large molecular systems and their dynamic behavior, more advanced computational methods are often required.

Multi-scale Approaches (QM/MM, DFT/KMC) for Complex Systems

Multi-scale modeling techniques combine different levels of theory to study large and complex systems more efficiently. researchgate.net One of the most common multi-scale approaches is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. mpg.denih.govpsu.edu In a QM/MM simulation, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or a protein) is treated with a more computationally efficient molecular mechanics force field. mpg.denih.govpsu.edu

While direct applications of QM/MM to this compound were not found in the search results, this methodology is highly relevant for studying its reactions and interactions in a condensed phase or within a larger supramolecular assembly. nih.govcecam.org For example, a QM/MM simulation could be used to study the mechanism of a reaction involving this compound in solution, where the triphenylene molecule is treated with QM and the solvent molecules are treated with MM.

The following table summarizes the applicability of these advanced methods:

| Method | Application to this compound | Potential Insights |

| QM/MM | Studying reactions in solution or in a supramolecular assembly. | Accurate reaction mechanisms and energetics in a realistic environment. |

| DFT/KMC | Modeling the synthesis of this compound. | Prediction of reaction yields and optimization of synthesis conditions. |

Non-adiabatic Quantum Dynamics for Photo-induced Processes

The study of photo-induced processes in molecular systems like this compound is fundamental to understanding their photophysical properties, such as fluorescence and phosphorescence. These processes, which are initiated by the absorption of light, often involve transitions between different electronic states. When these transitions occur, the Born-Oppenheimer approximation—which assumes that the motion of electrons and nuclei can be treated separately—can break down. This breakdown necessitates the use of non-adiabatic quantum dynamics to accurately describe the coupled motion of electrons and nuclei. cecam.org

Non-adiabatic processes are central to explaining phenomena like internal conversion and intersystem crossings that govern the fate of an excited molecule. aps.org For fluorinated triphenylene derivatives, which are known to exhibit green photoluminescence with significant quantum yields, understanding these pathways is crucial for designing materials with specific optical properties. researchgate.net Theoretical modeling of these events requires solving the time-dependent Schrödinger equation for the coupled system. cecam.org

Methodologies for simulating non-adiabatic dynamics are computationally intensive. Approaches like the multi-configurational time-dependent Hartree (MCTDH) method are powerful but are often limited to systems with a small number of nuclear degrees of freedom due to exponential scaling issues. cecam.org For complex molecules like this compound, semi-classical and mixed quantum-classical dynamics offer a viable alternative. github.com These methods treat the nuclear motion classically while the electronic part is handled by quantum mechanics, providing a balance between accuracy and computational cost.

Recent developments in quantum computing also show promise for simulating non-adiabatic chemical processes that are intractable for classical computers, potentially opening new avenues for studying the photophysics of complex aromatic systems. aps.org The goal of these computational investigations is to model the ultrafast dynamics following photoexcitation, providing direct insight into the structural and electronic changes that lead to observed properties like fluorescence. cecam.org While specific non-adiabatic quantum dynamics simulations for this compound are not widely published, the theoretical framework is essential for interpreting experimental results, such as those from femtosecond spectroscopy, and for the rational design of new photo-functional materials. cecam.orgresearchgate.net

Machine Learning Integration in Materials Discovery and Property Prediction

The discovery and design of novel materials with tailored properties have been significantly accelerated by the integration of computational screening and machine learning (ML) techniques. liverpool.ac.uk For classes of compounds like triphenylene derivatives, which are investigated for a wide range of applications from Organic Light-Emitting Diodes (OLEDs) to superconductors, these data-driven approaches are invaluable. osti.govresearchgate.net Machine learning models can be trained on existing experimental or computationally generated data to predict the properties of new, un-synthesized molecules, thereby guiding experimental efforts toward the most promising candidates. liverpool.ac.uk

A common workflow involves high-throughput screening using methods like Density Functional Theory (DFT) to build a dataset of molecular structures and their calculated properties. osti.govosti.gov This dataset then serves as the input for training an ML model. The ML model learns the complex structure-property relationships within the data, enabling rapid prediction for a much larger set of candidate molecules without the need for expensive quantum mechanical calculations for every single one. aps.org

In the context of discovering new host materials for phosphorescent OLEDs, computational screening of triphenylene derivatives has been employed to identify candidates with high triplet energies and suitable frontier orbital energies. osti.govosti.gov This multi-tiered screening process generates crucial data that can be used to train predictive ML models.

Table 1: Computational Screening Data for Triphenylene-Based Host Materials This table presents data from a computational screening study aimed at identifying promising host materials for OLEDs, starting from the triphenylene scaffold. The calculations were performed using Density Functional Theory (DFT) at the B3LYP/MIDIX level. osti.gov

| Compound Type | Key Structural Feature | Predicted Triplet Energy (eV) | Suitability for Sky-Blue Phosphor (FIrpic) |

| Triphenylene | Core Scaffold | 2.9 | High triplet energy, efficient charge transport. osti.gov |

| Chalcogen-containing | S or O substituted P-rings | Lower than N-substituted | Generally lower triplet energies. osti.gov |

| Triazoles (12, 13) | N-substituted P-rings | Highest among screened | Promising, but LUMO energy needs optimization. osti.gov |

| Imidazo[4,5-f]phenanthrolines | N-incorporation in H-rings | > 2.7 | Selected for further experimental validation. osti.gov |

Data sourced from computational screening studies for OLED host materials. osti.govosti.gov

Another powerful application of data-driven discovery was the identification of sodium-doped triphenylene as a potential superconductor. researchgate.net Researchers used computational search methods to screen a database of polycyclic aromatic hydrocarbon (PAH) molecules, looking for specific electronic properties, namely a small energy difference between the lowest unoccupied molecular orbital (LUMO) and the next lowest (LUMO+1). researchgate.net Triphenylene was identified as a promising candidate through this search, leading to the experimental discovery of superconductivity in Na₃-triphenylene. researchgate.net

Table 2: Properties of Computationally Screened PAH for Superconductivity This table highlights the key computed property used to select triphenylene as a candidate for a new superconductor.

| Molecule Class | Screened Property | Candidate Identified | Experimental Result |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Energy difference Δ = E(LUMO+1) − E(LUMO) | Triphenylene (small Δ) | Na-doped triphenylene found to be a superconductor at Tc ≈ 15 K. researchgate.net |

Data sourced from a computational search for novel organic superconductors. researchgate.net

These examples demonstrate the power of integrating large-scale computational screening with data analysis to guide materials discovery. While these studies may not use a formal ML model, they represent the foundational data-driven approach upon which more complex ML frameworks are built. By leveraging these computational tools, researchers can explore vast chemical spaces and identify promising candidates like this compound for specific applications with greater efficiency. liverpool.ac.uk

Supramolecular Assembly and Intermolecular Interactions in 1,4,8 Trifluorotriphenylene Systems

Arene-Perfluoroarene Interactions as Driving Forces for Self-Assembly

The self-assembly of 1,4,8-trifluorotriphenylene and its derivatives into organized supramolecular structures is largely driven by arene-perfluoroarene interactions. beilstein-journals.orgnih.gov These non-covalent interactions, arising from the electrostatic differences between electron-rich arene and electron-poor perfluoroarene rings, are a critical tool in the engineering of complex molecular assemblies. nih.govnih.gov The high electronegativity of fluorine atoms significantly alters the dipole moment of the fluorinated aromatic rings compared to their hydrogenated counterparts, influencing their binding affinities and promoting self-assembly. nih.gov

Role of Fluorine in Promoting Columnar Mesophase Formation

The introduction of fluorine atoms into the triphenylene (B110318) core plays a pivotal role in the formation and stabilization of columnar mesophases. beilstein-journals.orgnih.gov This is attributed to the strong arene-perfluoroarene polar π-interactions that encourage the stacking of molecules into columns. nih.gov The specific substitution pattern of fluorine atoms can direct the antiparallel stacking of molecules, a key feature confirmed by single-crystal structure analysis of related fluorinated triphenylene derivatives. researchgate.net Fluorination of either the aromatic core or the peripheral alkyl chains can induce or stabilize columnar self-assembly in disc-shaped molecular systems. nih.gov

Influence of Fluorination on Order and Stability of Supramolecular Architectures

Fluorination not only promotes the formation of columnar mesophases but also enhances their order and stability. beilstein-journals.orgnih.gov The resulting supramolecular structures often exhibit high clearing temperatures and broad mesophase ranges, sometimes extending from room temperature to over 150°C. nih.gov This enhanced stability is a direct consequence of the favorable electrostatic and dispersion interactions that characterize arene-perfluoroarene stacking. nih.govnih.gov The increased mechanical integrity of materials assembled through these interactions further highlights the positive influence of fluorination. rsc.org

Columnar Mesophase Formation and Characterization

Derivatives of this compound are known to form various types of columnar liquid crystal phases, which are characterized by the two-dimensional arrangement of the molecular columns. nih.govresearchgate.net The specific phase adopted depends on factors such as the nature of the peripheral substituents and the temperature.

Hexagonal Columnar (Colhex) Liquid Crystal Phases

In many instances, fluorinated triphenylene derivatives self-assemble into hexagonal columnar (Colhex) phases. nih.gov In this arrangement, the columns are packed in a hexagonal lattice. researchgate.netuu.nl The formation of Colhex phases is often observed in systems with flexible side chains, which allow for the efficient packing of the columnar structures. nih.govmdpi.com Small-angle X-ray scattering (SAXS) is a key technique used to identify the hexagonal arrangement, with diffraction patterns showing characteristic peak ratios corresponding to a hexagonal lattice. uu.nlmdpi.com

Rectangular Columnar (Colrec) Liquid Crystal Phases

In addition to hexagonal phases, rectangular columnar (Colrec) phases have also been observed for certain derivatives. nih.gov This phase is characterized by a rectangular arrangement of the molecular columns. researchgate.net The transition from a hexagonal to a rectangular phase can be induced by changes in molecular structure, such as the dimerization of triphenylene units. For instance, σ-bonded triphenylene dimers have been shown to exhibit an enantiotropic Colrec mesophase. nih.gov

Temperature Dependence of Mesophase Stability and Transitions

The stability and transitions of the columnar mesophases are highly dependent on temperature. nih.gov Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are standard techniques used to determine the transition temperatures and observe the characteristic textures of these phases. mdpi.com Fluorinated triphenylene derivatives often exhibit broad temperature ranges for their mesophases. nih.gov For example, some derivatives show a stable columnar phase from room temperature up to clearing temperatures exceeding 160°C. nih.gov The thermal behavior, including melting points and isotropization temperatures, can be significantly influenced by the degree and position of fluorination, as well as the length and nature of the alkoxy side chains. nih.govresearchgate.net

| Compound Family | Mesophase Type | Temperature Range (°C) |

| Fluorine-containing triphenylenes (Fn) | Colhex | Broad, with high clearing temperatures |

| Sigma-bonded triphenylene dimers (Gnm) | Colrec | From room temperature up to 183°C |

Intermolecular Interactions and Crystal Engineering Principles

The self-assembly and crystal packing of fluorinated triphenylenes are governed by a delicate balance of several non-covalent interactions. Crystal engineering principles are employed to understand and predict how these molecules will arrange in the solid state, which is crucial for designing materials with specific electronic or optical properties. The introduction of fluorine atoms alters the molecule's quadrupole moment and introduces the potential for specific interactions like hydrogen, halogen, and chalcogen bonds.

π-π Stacking Interactions in Solid-State and Self-Assembled Structures

π-π stacking is a primary driving force for the assembly of aromatic molecules like triphenylene. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic rings. In triphenylene systems, this typically leads to the formation of columnar structures, where the planar molecules stack on top of one another. nih.gov The strength and geometry of these stacks are highly sensitive to the electronic nature of the aromatic core.

Hydrogen-Bond Networks and Their Contribution to Supramolecular Order

While traditionally considered a weak hydrogen bond acceptor, organic fluorine can participate in hydrogen bonding (C-F···H-X), which plays a significant role in the supramolecular architecture of fluorinated compounds. rsc.orgchemistryviews.org The existence and strength of these bonds have been a subject of debate, but experimental and computational evidence confirms their presence, especially when stronger hydrogen bond acceptors are absent. rsc.orgresearchgate.net In the solid state, intermolecular C-F···H bridges can be a dominant factor in determining crystal packing motifs. rsc.org

For this compound, particularly when co-crystallized with molecules containing hydrogen bond donors (e.g., solvents, additives, or other functional molecules), networks of weak C-F···H-C or C-F···H-N/O hydrogen bonds can form. These interactions, although individually weak, can collectively provide significant stabilization to the crystal lattice. Statistical analysis of protein-ligand complexes reveals that while fluorine is a weak hydrogen bond acceptor for all donor types, these bonds are often formed due to stronger neighboring interactions that force the arrangement. nih.gov The geometry of these bonds is also noteworthy; the interaction energy is primarily dependent on the donor-acceptor distance rather than the angle. nih.gov These hydrogen-bonding networks can guide the assembly process, complementing the dominant π-π stacking and leading to more complex and well-defined supramolecular structures. rsc.orgresearchgate.net

Chalcogen and Halogen Interactions in Fluorinated Triphenylenes

Beyond hydrogen bonding, the electron-deficient regions on covalently bonded halogen (halogen bonding) and chalcogen (chalcogen bonding) atoms can engage in attractive interactions with Lewis bases. nih.gov Fluorine itself, being highly electronegative, does not typically act as a halogen bond donor. However, in a molecule like this compound, the fluorinated aromatic ring can influence other potential halogen or chalcogen bond donors present in the system or in co-formers.

For instance, if this compound were part of a co-crystal with an organoiodine, the iodine atom would act as a halogen bond donor, interacting with a Lewis basic site. The fluorinated triphenylene unit would serve to tune the strength of this interaction by modifying the electronic landscape of the entire supramolecular assembly. nih.gov Similarly, chalcogen bonding, an interaction between an electron-depleted chalcogen atom (like selenium or tellurium) and a Lewis base, is a powerful tool in crystal engineering. nih.gov The presence of a perfluorinated core is known to activate the chalcogen atom, leading to shorter and more linear, and thus stronger, chalcogen bonds. nih.gov These directional interactions can be used to construct robust one-dimensional or more complex supramolecular architectures.

Table 1: Summary of Key Intermolecular Interactions in Fluorinated Triphenylene Systems

| Interaction Type | Description | Role in Supramolecular Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings. Modified by fluorine substitution, often favoring offset geometries. | Primary driving force for the formation of columnar structures and self-assembly. nih.govresearchgate.net |

| Hydrogen Bonding | Interaction of the type C-F···H-X. Fluorine acts as a weak H-bond acceptor. | Contributes to crystal packing stabilization and directs supramolecular order, often in concert with other interactions. rsc.orgnih.gov |

| Halogen Bonding | Interaction between an electron-deficient region on a halogen atom (not F) and a Lewis base. | Can be used in co-crystals to create highly directional and predictable linkages, with the fluorinated system tuning the bond strength. nih.gov |

| Chalcogen Bonding | Interaction involving an activated chalcogen atom (S, Se, Te) and a Lewis base. | The fluorinated core can enhance the interaction, enabling the construction of robust, multidimensional supramolecular motifs. nih.gov |

Dynamics of Self-Assembly and Supramolecular Order

The process by which individual this compound molecules organize into ordered mesophases or crystals is dynamic and influenced by a variety of factors. Understanding these dynamics is key to controlling the final properties of the material.

Factors Influencing Molecular Stacking and Columnar Packing

The formation of the desirable columnar mesophases in triphenylene derivatives is highly dependent on the molecule's structure. For fluorinated triphenylenes, several factors are critical:

Number and Position of Fluorine Atoms: The strategic placement of just two fluorine atoms on the triphenylene core has been shown to be sufficient to induce a columnar mesophase in systems that would not otherwise exhibit one. rsc.org Fluorination qualitatively changes the packing in both crystal and columnar phases. rsc.org

Peripheral Substituents: Conventional columnar liquid crystals often require long aliphatic tails to promote mesophase formation. However, fluorination can enable the formation of columnar phases even with very short tails, such as methoxy (B1213986) groups. rsc.org

Steric Effects: Crowding in certain regions of the molecule, such as the bay region near the 1 and 4 positions, can cause the fluorinated ring to twist. rsc.org This deviation from planarity directly affects how the molecules can stack and alters the degree of π-conjugation, which in turn changes the intermolecular interaction energies. rsc.org

Molecular Symmetry: The presence or absence of a mirror plane in the molecule can qualitatively change the packing possibilities in both the crystalline and the liquid crystalline columnar phases. rsc.org

Table 2: Factors Influencing Columnar Packing in Fluorinated Triphenylenes

| Factor | Influence on Stacking and Packing | Reference |

| Fluorination Pattern | The number and location of fluorine atoms can induce or stabilize columnar phases, even with short peripheral chains. | rsc.org |

| Steric Hindrance | Crowding can cause twisting of the aromatic core, disrupting ideal stacking and altering intermolecular distances. | rsc.org |

| Molecular Symmetry | The overall symmetry of the molecule dictates the possible packing arrangements in the solid state and mesophase. | rsc.org |

| Peripheral Chains | While fluorination reduces the need for long tails, the nature of substituents still plays a role in mediating intermolecular spacing. | rsc.org |

Equilibration of Isomers and Their Impact on Mesophase Properties

The non-planarity induced by steric hindrance can lead to the existence of conformational isomers (atropisomers) if the barrier to rotation is sufficiently high. In the case of substituted triphenylenes, steric crowding between substituents in the bay regions can cause the aromatic rings to twist out of plane. rsc.org

This twisting has a direct impact on the mesophase properties. The equilibration between different conformational isomers within the liquid crystalline phase can affect the stability and temperature range of that phase. For example, a mixture of non-planar conformers might frustrate efficient crystal packing, thereby widening the temperature window of the liquid crystal phase before crystallization occurs. Conversely, a specific, twisted conformation might pack more efficiently in a columnar fashion than a perfectly planar equivalent, leading to a more stable mesophase. The change in the three-dimensional conformation of the molecules affects not only packing but also the electronic conjugation of the triphenylene core, which can alter the material's electronic and optical properties. rsc.org Therefore, controlling the conformational dynamics is a crucial aspect of designing functional materials based on fluorinated triphenylenes.

Quantitative Analysis of Supramolecular Interactions in this compound Systems

The quantitative analysis of supramolecular interactions is fundamental to understanding the stability and dynamics of self-assembled structures. This typically involves determining the strength of non-covalent interactions between molecules, often expressed as an association constant (Kₐ). However, specific studies detailing the quantitative analysis of supramolecular interactions for this compound have not been reported.

Advanced Data Analysis Methods for Binding Constant Determination

The accurate determination of binding constants from spectroscopic titration data often requires sophisticated data analysis methods. rsc.org Simple linear fitting methods, such as the Benesi-Hildebrand plot, are often prone to errors and are largely superseded by non-linear regression analysis. mono.net

Modern approaches involve fitting the experimental data directly to a theoretical binding model (e.g., 1:1, 1:2, or cooperative binding) using specialized software. researchgate.net This allows for the simultaneous determination of the association constant and the spectroscopic parameters of the complexed species. Global analysis, where data from multiple experiments under different conditions (e.g., different wavelengths or different initial concentrations) are fitted simultaneously, can provide more robust and reliable values for the binding constants. rsc.org

While these advanced methods are widely applied in supramolecular chemistry, their specific application to determine the binding constants of this compound has not been documented due to the lack of primary experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.